iCRT 14

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

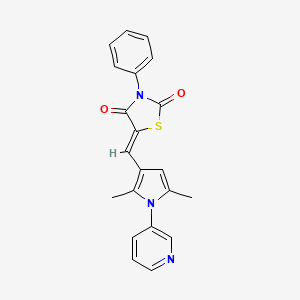

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSHZXNGQYSKLR-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421533 | |

| Record name | iCRT 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677331-12-3 | |

| Record name | iCRT 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 677331-12-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to iCRT 14: A Wnt/β-Catenin Pathway Inhibitor

Introduction

iCRT 14 is a potent and specific small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It belongs to the thiazolidinedione class of compounds and has been identified as a key tool for investigating the roles of Wnt signaling in various biological processes, including cancer and development.[1] The Wnt/β-catenin pathway is a highly conserved signaling cascade crucial for embryonic development, tissue homeostasis, and cell proliferation.[3][4] Its dysregulation is frequently implicated in the pathogenesis of numerous cancers.[4][5][6] this compound exerts its inhibitory effect at the nuclear level, targeting the final transcriptional activation step of the pathway.[7][8] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biophysical properties, and relevant experimental data and protocols for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic compound with well-defined chemical and physical characteristics. Its solubility in DMSO allows for the preparation of high-concentration stock solutions for in vitro and in vivo studies.

| Property | Value | Citation(s) |

| Chemical Name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedione | |

| Molecular Formula | C₂₁H₁₇N₃O₂S | [1] |

| Molecular Weight | 375.44 g/mol | [1] |

| CAS Number | 677331-12-3 | [1] |

| Appearance | Powder | [9][10] |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble to 75 mM in DMSO | |

| Storage Conditions | Store at +4°C or -20°C as a solid. Store solutions at -20°C or -80°C. | [1][2] |

Mechanism of Action

The canonical Wnt signaling pathway is activated when a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor.[3][11] This triggers a cascade that leads to the inhibition of a "destruction complex" (comprising Axin, APC, GSK-3β, and CK1), which normally phosphorylates β-catenin, targeting it for proteasomal degradation.[5][11] In the "Wnt-on" state, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.[4][5] There, it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes like Cyclin D1 and c-Myc, which drive cell proliferation.[4][5][6]

This compound functions as a potent inhibitor of β-catenin-responsive transcription (CRT).[2] Its primary mechanism is the disruption of the protein-protein interaction between β-catenin and TCF4 in the nucleus.[7][12] By preventing this crucial interaction, this compound blocks the transcription of Wnt target genes, thereby inhibiting the downstream effects of pathway activation.[13] Some evidence also suggests that this compound may interfere with the binding of TCF to DNA.[1][2][13] Notably, this compound is specific in its action; it does not affect the interaction of β-catenin with other binding partners like E-cadherin and does not alter the Wnt-induced phosphorylation of the upstream signaling component Dishevelled (Dvl).[1][12][13]

Caption: Wnt/β-catenin signaling pathway and the point of inhibition by this compound.

Quantitative Biological Activity

This compound exhibits high potency in cell-based assays, effectively inhibiting Wnt-driven transcriptional activity at nanomolar concentrations. Its binding affinity for the β-catenin/Tcf complex has also been quantified.

| Assay Type | System/Cell Line | Parameter | Value | Citation(s) |

| Wnt Pathway Activity Assay | HEK293 cells | IC₅₀ | 40.3 nM | [1][2] |

| Homogeneous Fluorescence Polarization | Biochemical Assay | Kᵢ | 54 ± 5.2 µM | [13] |

In Vivo Efficacy

Preclinical studies in xenograft models of human colorectal cancer have demonstrated the anti-tumor activity of this compound. Administration of the inhibitor led to a significant reduction in the expression of the Wnt target gene Cyclin D1 and a subsequent suppression of tumor growth.

| Animal Model | Tumor Cell Lines | Dosage & Administration | Key Findings | Citation(s) |

| Athymic Nude Mice | HCT116, HT29 | 50 mg/kg, i.p. | Marked decrease in Cyclin D1 expression. Significant reduction (~50%) in initial tumor growth rate (first ~19 days). | [1][13] |

Note: The study observed that the tumor growth rate became comparable to the control group after approximately 19 days, suggesting the compound may be metabolized rapidly in vivo, potentially reducing its bioavailability over time.[13] No systemic toxicity or weight loss was reported during the study.[13]

Key Experimental Protocols

Luciferase Reporter Assay for Wnt Pathway Activity (IC₅₀ Determination)

This protocol is a standard method for quantifying the activity of the Wnt/β-catenin pathway and assessing the potency of inhibitors like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

-

HEK293 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

STF16-luciferase reporter plasmid (or TOPFlash plasmid) and a control plasmid (e.g., FOPFlash or Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution (in DMSO)

-

Luciferase Assay System

-

Luminometer

Methodology:

-

Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the Wnt-responsive luciferase reporter plasmid (e.g., STF16-luc or TOPFlash) and a normalization control plasmid according to the transfection reagent manufacturer's protocol.[14]

-

Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture media. Remove the old media from the cells and add the media containing different concentrations of this compound. Include a DMSO-only vehicle control.

-

Pathway Stimulation: If the cell line does not have endogenously active Wnt signaling, stimulate the pathway with Wnt3a conditioned media or a GSK-3β inhibitor (e.g., CHIR99021).

-

Incubation: Incubate the cells with the compound for an additional 24 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla (if used) luciferase activity using a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the Wnt reporter (TOPFlash) activity to the control reporter activity. Plot the normalized luciferase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Western Blot Analysis for Target Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins upstream or downstream of the this compound target.

Objective: To measure the effect of this compound on the expression of Wnt target proteins (e.g., Cyclin D1) or upstream components (e.g., p-Dvl).

Materials:

-

HCT116 or HT29 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Primary antibodies (e.g., anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture and Treatment: Culture cells to ~80% confluency and treat with the desired concentration of this compound (e.g., 25-50 µM) or DMSO vehicle for a specified time (e.g., 2-24 hours).[13]

-

Protein Extraction: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.[15]

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of the target protein to a loading control like β-actin.[15]

Caption: A generalized experimental workflow for assessing this compound activity in vitro.

Factors Influencing Efficacy

Recent studies have revealed that the efficacy of this compound can be influenced by other cellular factors. In cervical cancer HeLa cells, the long non-coding RNA (lncRNA) HOTAIR was found to confer resistance to this compound.[7][8][16] HOTAIR can also bind to β-catenin, and its overexpression appears to prevent this compound from disrupting the β-catenin/TCF4 complex, thereby sustaining Wnt pathway activation even in the presence of the inhibitor.[7][8] This highlights a potential mechanism of drug resistance and suggests that the genetic and epigenetic context of the cancer cell should be considered when evaluating this compound as a therapeutic agent.

Conclusion

This compound is a valuable chemical probe for studying Wnt/β-catenin signaling. As a potent inhibitor that targets the nuclear β-catenin/TCF4 interaction, it has proven effective in downregulating Wnt target genes and suppressing tumor growth in preclinical models.[1][13] The detailed data and protocols provided in this guide offer a solid foundation for researchers and drug developers aiming to utilize this compound in their studies of cancer biology and other Wnt-related diseases. Future investigations should consider potential resistance mechanisms, such as the influence of lncRNAs, to fully understand its therapeutic potential.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 7. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. This compound|677331-12-3|COA [dcchemicals.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. inhibition-of-wnt-catenin-signaling-by-icrt14-drug-depends-of-post-transcriptional-regulation-by-hotair-in-human-cervical-cancer-hela-cells - Ask this paper | Bohrium [bohrium.com]

iCRT14: A Technical Guide to its Discovery and Development as a Wnt/β-catenin Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of iCRT14, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. The information is compiled to serve as a comprehensive resource, incorporating detailed experimental methodologies, quantitative data, and visual representations of the underlying biological processes.

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. iCRT14 emerged from a high-throughput screening campaign as a potent and specific inhibitor of this pathway, acting downstream of the destruction complex by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This guide will detail the scientific journey of iCRT14, from its initial identification to its characterization in cellular and animal models.

Discovery of iCRT14

iCRT14 was identified through a sophisticated RNA interference (RNAi)-based chemical genetic screen. This approach aimed to discover small molecules that could inhibit Wnt/β-catenin signaling downstream of the β-catenin destruction complex. The initial screen of a diverse chemical library identified several compounds that suppressed a Wnt-responsive reporter gene. Subsequent secondary screens and medicinal chemistry efforts led to the optimization of iCRT14 as a lead candidate.

Mechanism of Action

iCRT14 exerts its inhibitory effect at the nuclear level of the Wnt/β-catenin signaling pathway. It functions by directly interfering with the protein-protein interaction between β-catenin and the TCF4 transcription factor.[1] This disruption prevents the formation of the active transcriptional complex, thereby inhibiting the expression of Wnt target genes such as CCND1 (encoding Cyclin D1) and MYC, which are critical for cell proliferation.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for iCRT14 in various assays.

Table 1: In Vitro Efficacy of iCRT14

| Assay Type | Cell Line | Parameter | Value | Reference |

| Wnt Responsive Reporter Assay | HEK293 | IC50 | 40.3 nM | [4][5] |

| Fluorescence Polarization | - | Ki | 54 µM | [4] |

| Cell Viability (MTT) | HCT-116 | IC50 | Not explicitly stated | [5] |

| Cell Viability (MTT) | HT29 | IC50 | Not explicitly stated | [5] |

Table 2: In Vivo Efficacy of iCRT14

| Animal Model | Tumor Type | Dosage | Administration | Outcome | Reference |

| Athymic Nude Mice | HCT116 Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | ~50% reduction in initial tumor growth rate | [4] |

| Athymic Nude Mice | HT29 Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | Marked decrease in Cyclin D1 expression and reduced proliferation | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize iCRT14. These protocols are based on standard laboratory procedures and information gathered from multiple sources.

Wnt/β-catenin Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.

-

Cell Line: HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter construct (e.g., TOPFlash).

-

Procedure:

-

Seed HEK293 TCF/LEF reporter cells in a 96-well white, clear-bottom plate at a density of 30,000-40,000 cells/well.

-

After 24 hours, treat the cells with varying concentrations of iCRT14.

-

Stimulate the Wnt pathway by adding purified Wnt3a protein (e.g., 100 ng/mL) or by co-culturing with Wnt3a-expressing L-cells.

-

Incubate for 16-24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data is typically normalized to a co-transfected Renilla luciferase control or to total protein concentration.

-

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins involved in the Wnt pathway.

-

Cell Lines: HCT116, HT29, or other relevant cancer cell lines.

-

Procedure:

-

Culture cells to 70-80% confluency and treat with iCRT14 or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., β-catenin, Cyclin D1, c-Myc, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Lines: HCT116, HT29, or other cancer cell lines.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

After 24 hours, treat the cells with a serial dilution of iCRT14.

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of iCRT14 in a living organism.

-

Animal Model: Athymic nude mice.

-

Cell Lines: HCT116 or HT29.

-

Procedure:

-

Subcutaneously inject 5 x 106 to 1 x 107 HCT116 or HT29 cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize mice into treatment and control groups.

-

Administer iCRT14 (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection daily or on a specified schedule.

-

Measure tumor volume with calipers twice weekly.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or Wnt target genes).

-

Conclusion

iCRT14 represents a promising class of Wnt/β-catenin signaling inhibitors with a well-defined mechanism of action. Its ability to disrupt the β-catenin/TCF4 interaction provides a targeted approach to inhibit the oncogenic activity of this pathway. The data presented in this guide demonstrate its potent in vitro activity and its ability to retard tumor growth in preclinical models. Further development and optimization of iCRT14 and similar compounds may offer new therapeutic avenues for the treatment of Wnt-driven cancers. This technical guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of iCRT14 and to further explore the therapeutic potential of targeting the Wnt/β-catenin pathway.

References

- 1. Development of a novel fluorescence polarization-based assay for studying the β-catenin/Tcf4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wnt Reporter Activity Assay [bio-protocol.org]

- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to iCRT 14: A Potent Inhibitor of the β-catenin/TCF4 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. The interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors is the terminal step in this cascade, leading to the transcription of oncogenic target genes. iCRT 14 is a small molecule inhibitor that has emerged as a potent and specific disruptor of the β-catenin/TCF4 protein-protein interaction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Introduction

The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its dysregulation, most commonly through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to the constitutive activation of downstream gene expression, driving cell proliferation and survival. Central to this process is the nuclear accumulation of β-catenin and its subsequent binding to TCF4, a transcription factor that, in the absence of β-catenin, acts as a transcriptional repressor. The formation of the β-catenin/TCF4 complex converts TCF4 into a transcriptional activator, initiating the expression of a suite of genes including CCND1 (Cyclin D1) and MYC.

This compound was identified through a chemical genetic screen as an inhibitor of β-catenin-responsive transcription (CRT)[1]. It is thought to directly interfere with the interaction between β-catenin and TCF4, thereby preventing the transcription of Wnt target genes and inhibiting the growth of cancer cells dependent on this pathway[1]. This guide delves into the technical details of this compound's function and provides practical information for researchers in the field.

Mechanism of Action

This compound functions as a direct inhibitor of the β-catenin/TCF4 interaction. This mechanism is distinct from other Wnt pathway inhibitors that target upstream components, such as those affecting β-catenin stability. By targeting the final transcriptional activation step, this compound offers a more direct approach to silencing oncogenic Wnt signaling. Evidence suggests that this compound may also interfere with the binding of TCF4 to DNA[2].

The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for this compound.

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Cell Line/System | Value | Reference |

| IC50 | β-catenin-responsive transcription (STF16-luc reporter) | HEK293 | 40.3 nM | [2] |

| Ki | β-catenin/Tcf interaction (Fluorescence Polarization) | Homogeneous assay | 54 ± 5.2 µM | [2] |

| Effective Concentration | Inhibition of cell proliferation | BT-549 | 10, 25, 50 µM | |

| Effective Concentration | Downregulation of Wnt target genes | HeLa, SiHa, CaSki | IC50 values determined for cell viability | [3][4] |

Table 2: In Vivo Activity of this compound

| Animal Model | Cell Line | Dosage | Administration Route | Effect | Reference |

| Athymic nude mice | HCT116 and HT29 xenografts | 50 mg/kg | Intraperitoneal (i.p.) | Marked decrease in Cyclin D1, reduced tumor proliferation, ~50% reduction in initial tumor growth rate | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Fluorescence Polarization (FP) Assay for β-catenin/TCF4 Interaction

This assay quantitatively measures the disruption of the β-catenin/TCF4 interaction by this compound in a homogeneous solution.

Caption: Workflow for the Fluorescence Polarization assay.

Protocol:

-

Reagents:

-

Assay Buffer: Phosphate-buffered saline (PBS) containing 0.01% Triton X-100.

-

Fluorescent Tracer: FITC-labeled TCF4-derived peptide.

-

Protein: Recombinant human β-catenin.

-

Inhibitor: this compound dissolved in DMSO and serially diluted in assay buffer.

-

-

Procedure:

-

In a 96-well or 384-well black plate, add the assay buffer.

-

Add the FITC-labeled TCF4 peptide to a final concentration of 20 nM.

-

Add recombinant β-catenin to a final concentration of 500 nM.

-

Add varying concentrations of this compound.

-

Incubate the plate at room temperature for 1-3 hours to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader with excitation at 485 nm and emission at 525 nm.

-

-

Data Analysis:

-

The polarization values are plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to demonstrate the disruption of the endogenous β-catenin/TCF4 interaction within a cellular context.

Caption: Workflow for the Co-Immunoprecipitation assay.

Protocol:

-

Cell Culture and Treatment:

-

Culture colorectal cancer cells with high Wnt activity (e.g., HCT116) to near confluency.

-

Treat cells with this compound at desired concentrations or DMSO as a vehicle control for 18-24 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-β-catenin antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against β-catenin and TCF4, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system. A decrease in the TCF4 band in the this compound-treated sample indicates disruption of the interaction.

-

Wnt/β-catenin Reporter Gene Assay (TOP/FOP-Flash Assay)

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Caption: Workflow for the Wnt/β-catenin Reporter Gene Assay.

Protocol:

-

Cell Culture and Transfection:

-

Seed HEK293 or other suitable cells in a 96-well plate.

-

Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP-Flash) and a control plasmid expressing Renilla luciferase under a constitutive promoter. A FOP-Flash plasmid with mutated TCF binding sites should be used as a negative control.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with different concentrations of this compound.

-

In some experiments, cells can be co-treated with a Wnt pathway activator, such as Wnt3a conditioned medium, to induce signaling.

-

-

Luciferase Assay:

-

After 24-48 hours of treatment, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity.

-

In Vivo Xenograft Model

This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.

Caption: Workflow for the In Vivo Xenograft Model.

Protocol:

-

Animal Model:

-

Use immunodeficient mice, such as athymic nude or NOD/SCID mice.

-

-

Cell Implantation:

-

Harvest colorectal cancer cells (e.g., HCT116 or HT29) and resuspend them in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject approximately 1-5 x 106 cells into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Prepare this compound for injection by dissolving it in a suitable vehicle (e.g., DMSO and corn oil).

-

Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection, typically 3-5 times per week.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice.

-

Excise the tumors for weighing and further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and Wnt target genes (e.g., Cyclin D1).

-

Conclusion and Future Directions

This compound is a valuable tool for studying the intricacies of the Wnt/β-catenin signaling pathway and holds potential as a therapeutic agent for cancers driven by aberrant Wnt activity. Its specific mechanism of disrupting the β-catenin/TCF4 interaction provides a targeted approach to inhibit oncogenic gene expression. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the properties of this compound and to screen for novel inhibitors of this critical protein-protein interaction.

Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo efficacy and exploring its potential in combination therapies. As of now, there is no publicly available information on clinical trials for this compound. Further preclinical studies are necessary to fully assess its therapeutic potential and safety profile before it can be considered for human clinical investigation. The continued development of potent and specific inhibitors of the β-catenin/TCF4 interaction remains a promising avenue for the treatment of a wide range of cancers.

References

- 1. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

iCRT 14: A Technical Guide to its Downstream Signaling Effects in Wnt/β-catenin Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

iCRT 14 is a small molecule inhibitor that has garnered significant interest for its specific targeting of the canonical Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. This compound acts at the nuclear level, disrupting the crucial interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This inhibition prevents the transcription of Wnt target genes that drive cell proliferation and survival. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including quantitative data on its efficacy, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows.

Mechanism of Action

The canonical Wnt signaling pathway, in a simplified view, is activated when Wnt ligands bind to Frizzled (Fz) receptors and LRP5/6 co-receptors. This triggers a cascade that leads to the inhibition of the "destruction complex" (comprising Axin, APC, GSK3β, and CK1), which normally phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The stabilization of β-catenin allows its translocation to the nucleus, where it binds to TCF/LEF transcription factors to initiate the expression of target genes such as MYC and CCND1 (Cyclin D1).

This compound directly interferes with this final step in the pathway. It has been shown to disrupt the protein-protein interaction between β-catenin and TCF4, thereby preventing the formation of the active transcriptional complex.[1][2][3] This leads to the suppression of Wnt/β-catenin target gene expression and subsequent inhibition of cancer cell growth.[3]

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound has been quantified in various in vitro assays across different cell lines. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference(s) |

| Wnt Reporter Assay (STF16-luc) | HEK293 | IC50 | 40.3 nM | [4] |

| Fluorescence Polarization | - | Ki (β-catenin/TCF4) | 54 ± 5.2 µM | [5] |

| MTT Cell Viability Assay | HeLa | IC50 | ~12.9 µM | [1][6] |

| MTT Cell Viability Assay | SiHa | IC50 | Similar to HeLa | [1][6] |

| MTT Cell Viability Assay | CaSki | IC50 | Similar to HeLa | [1][6] |

Note: The IC50 values for HeLa, SiHa, and CaSki cells were determined from graphical data in the cited literature and are approximate.

Table 2: Downstream Cellular Effects of this compound

| Effect | Cell Line(s) | Observation | Reference(s) |

| Cell Cycle Arrest | HCT-116, HT29 | Marked G0/G1 arrest | [4] |

| Wnt Target Gene Downregulation | SiHa | Decreased expression of c-Myc, c-Jun, MMP10 | [1] |

| Wnt Target Gene Downregulation | CaSki | Decreased expression of c-Myc, MMP7 | [1] |

| Dvl Phosphorylation | Rat2 | Modest reduction in Dvl amount, no effect on phosphorylation | [4] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound and the methods to study them is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these aspects.

References

- 1. researchgate.net [researchgate.net]

- 2. An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt Proteins Induce Dishevelled Phosphorylation via an LRP5/6- Independent Mechanism, Irrespective of Their Ability To Stabilize β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells [frontiersin.org]

iCRT14 in Cancer Research: A Technical Guide

An In-depth Analysis of a Wnt/β-catenin Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

iCRT14 is a small molecule inhibitor that has emerged as a valuable tool in cancer research due to its specific targeting of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical event in the initiation and progression of numerous cancers, making it a prime target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of iCRT14, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction

The Wnt/β-catenin signaling cascade plays a pivotal role in embryonic development and adult tissue homeostasis.[3] Its aberrant activation, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to the nuclear accumulation of β-catenin.[1] In the nucleus, β-catenin complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation, survival, and differentiation, such as CCND1 (Cyclin D1) and MYC.[3]

Mechanism of Action

iCRT14 primarily functions by disrupting the protein-protein interaction between β-catenin and TCF4.[1] This inhibition prevents the formation of the transcriptional complex required for the expression of Wnt target genes.[1] Studies have shown that iCRT14 can also interfere with the binding of TCF to DNA.[2] Notably, iCRT14 demonstrates specificity for the β-catenin/TCF4 interaction, with minimal effects on the interaction of β-catenin with other binding partners like E-cadherin.[1] This specificity is crucial for minimizing off-target effects.

However, it is important to note that the efficacy of iCRT14 can be modulated by other cellular factors. For instance, the long non-coding RNA HOTAIR has been shown to interact with β-catenin, potentially shielding it from the inhibitory effects of iCRT14 in certain cancer cell lines like HeLa.

The inhibition of the Wnt/β-catenin pathway by iCRT14 leads to several downstream anti-cancer effects, including:

-

Downregulation of Wnt target genes : A marked decrease in the expression of genes like Cyclin D1 and c-Myc.[3]

-

Inhibition of cell proliferation : iCRT14 induces G0/G1 cell cycle arrest in cancer cell lines.

-

Suppression of tumor growth : In vivo studies have demonstrated iCRT14's ability to reduce the growth of colorectal cancer xenografts.[2]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on iCRT14.

Table 1: In Vitro Efficacy of iCRT14

| Parameter | Cell Line | Value | Reference |

| IC50 (STF16-luc Reporter) | HEK293 | 40.3 nM | [2] |

| Ki (β-catenin/Tcf Inhibition) | N/A | 54 ± 5.2 μM |

Table 2: In Vivo Efficacy of iCRT14 in Colorectal Cancer Xenograft Models

| Xenograft Model | Treatment | Outcome | Reference |

| HCT116 | 50 mg/kg iCRT14 (i.p., 3x/week) | Marked decrease in Cyclin D1 expression and reduced tumor cell proliferation.[2] | [2] |

| HT29 | 50 mg/kg iCRT14 (i.p., 3x/week) | Marked decrease in Cyclin D1 expression and reduced tumor cell proliferation.[2] | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of iCRT14.

Cell Viability (MTT) Assay

This protocol is adapted for determining the effect of iCRT14 on the viability of cancer cell lines such as HCT116.

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of iCRT14 in culture medium. Remove the old medium from the wells and add 100 µL of the iCRT14 dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for β-catenin and Cyclin D1

This protocol details the detection of changes in protein expression in response to iCRT14 treatment.

-

Cell Lysis: Plate HCT116 cells and treat with the desired concentrations of iCRT14 for 24-48 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin (1:1000), Cyclin D1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) of β-catenin and TCF4

This protocol is for verifying the disruption of the β-catenin/TCF4 interaction by iCRT14.[4]

-

Cell Treatment and Lysis: Treat HEK293T cells with iCRT14 or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-β-catenin antibody or an isotype control IgG overnight at 4°C.

-

Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with Co-IP lysis buffer.

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against TCF4 and β-catenin.

TCF/LEF Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.[5]

-

Cell Transfection: Co-transfect HEK293T cells in a 24-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase plasmid (for normalization).

-

Compound Treatment: After 24 hours, treat the cells with iCRT14 or vehicle control, along with a Wnt pathway activator (e.g., Wnt3a conditioned media or LiCl).

-

Cell Lysis: After 24 hours of treatment, lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

In Vivo Xenograft Studies

This protocol outlines a general procedure for assessing the anti-tumor efficacy of iCRT14 in a mouse xenograft model.[2]

-

Cell Implantation: Subcutaneously inject HCT116 or HT29 cells (5 x 10⁶ cells in Matrigel) into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

iCRT14 Administration: Administer iCRT14 (e.g., 50 mg/kg) via intraperitoneal injection three times a week. The control group receives the vehicle (e.g., DMSO).

-

Monitoring: Measure tumor volume and body weight twice a week.

-

Endpoint and Analysis: At the end of the study (e.g., 21 days), euthanize the mice, excise the tumors, and weigh them. The tumors can be further processed for immunohistochemistry (e.g., for Cyclin D1 and Ki-67) or Western blot analysis.

Visualizations

Signaling Pathway Diagrams

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of iCRT14.

Experimental Workflow Diagrams

Caption: Workflow for Co-Immunoprecipitation to study β-catenin/TCF4 interaction.

Caption: Workflow for in vivo xenograft studies with iCRT14.

Clinical Status

As of the latest available information, iCRT14 is in the preclinical stage of development. There are currently no registered clinical trials for iCRT14 in humans. Its use is primarily for basic and preclinical cancer research to understand the roles of the Wnt/β-catenin pathway and to validate it as a therapeutic target.

Conclusion

iCRT14 is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, acting primarily by disrupting the interaction between β-catenin and TCF4. It has demonstrated significant anti-cancer effects in preclinical models, particularly in colorectal cancer. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of targeting the Wnt pathway. Further studies are warranted to explore the full potential of iCRT14 and similar inhibitors in a clinical setting.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. β-catenin up-regulates the expression of cyclinD1, c-myc and MMP-7 in human pancreatic cancer: Relationships with carcinogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 5. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to iCRT 14: A Chemical Probe for the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of iCRT 14, a small molecule inhibitor used as a chemical probe to investigate the canonical Wnt signaling pathway. We will explore its mechanism of action, key quantitative data, and detailed experimental protocols for its validation and use.

Introduction: The Wnt Pathway and the Need for Chemical Probes

The Wnt signaling pathways are a highly conserved group of signal transduction pathways crucial for embryonic development, cell proliferation, and tissue homeostasis.[1][2][3] The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is particularly significant.[1][4][5] Its dysregulation is implicated in numerous diseases, most notably cancer.[1][3]

Central to the canonical pathway is the protein β-catenin. In the pathway's "on" state, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression.[1][5][6] The interaction between β-catenin and TCF4 is a critical node for signal transduction, making it an attractive target for therapeutic intervention and mechanistic studies.[6][7][8]

Chemical probes are essential tools in this endeavor. A well-validated chemical probe is a small molecule that selectively modulates a specific protein target, allowing researchers to dissect its role in complex biological systems.[9][10][11][12] this compound has emerged as a valuable chemical probe for studying the consequences of inhibiting the β-catenin/TCF4 interaction.[13][14]

The Canonical Wnt/β-catenin Signaling Pathway

The canonical Wnt pathway's status is determined by the presence or absence of Wnt ligands.

-

"Off" State (No Wnt Signal): In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin.[6] This targets β-catenin for ubiquitination and subsequent proteasomal degradation. Cytoplasmic β-catenin levels remain low, and TCF/LEF transcription factors in the nucleus are bound by the transcriptional repressor Groucho, keeping Wnt target genes inactive.[4]

-

"On" State (Wnt Signal Present): The binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor recruits the Dishevelled (Dvl) protein and disrupts the destruction complex.[2][5] This prevents the phosphorylation and degradation of β-catenin, which then accumulates in the cytoplasm and translocates to the nucleus.[5] In the nucleus, β-catenin displaces Groucho and binds to TCF/LEF factors, recruiting co-activators to initiate the transcription of target genes like Cyclin D1 and c-Myc, which promote cell proliferation.[4][6][15]

References

- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. The canonical Wnt/beta-catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the Canonical Wnt Receptor Signaling Pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 5. sinobiological.com [sinobiological.com]

- 6. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the Tcf4 G13ANDE17 binding site to selectively disrupt β-catenin/T-cell factor protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tcf4 can specifically recognize beta-catenin using alternative conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]

- 12. Chemical probe can help regulate an essential signaling pathway in cells – CQMED [cqmed.unicamp.br]

- 13. apexbt.com [apexbt.com]

- 14. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

understanding iCRT 14 specificity

An In-Depth Technical Guide to the Specificity of iCRT 14

Introduction

Mechanism of Action

The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, a cytoplasmic "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inhibited, leading to β-catenin stabilization, accumulation, and translocation to the nucleus.[5] There, it binds to TCF/LEF transcription factors to activate target genes involved in proliferation and survival, such as CCND1 (Cyclin D1) and MYC.[4][5]

This compound exerts its inhibitory effect at the final nuclear step of this cascade. It directly interferes with the binding of β-catenin to TCF4, preventing the formation of the active transcription complex.[1][2][6] Notably, this action is specific, as this compound does not significantly affect the interaction of β-catenin with other essential binding partners like E-cadherin or α-catenin, which are involved in cell adhesion.[2] Some evidence also suggests that this compound may interfere with the ability of TCF to bind to DNA, adding another potential layer to its inhibitory mechanism.[1][6][7]

Caption: Wnt pathway showing this compound inhibiting the nuclear β-catenin/TCF interaction.

Quantitative Data on this compound Specificity

The potency and specificity of this compound have been quantified across various assays and cell lines. The data highlights a high potency in cell-based reporter assays, with a wider range for direct binding inhibition and cellular viability, which can be influenced by factors like cell permeability and expression of drug resistance mediators.[4][7]

| Parameter | Value | Assay Type | System/Cell Line | Reference(s) |

| IC₅₀ | 40.3 nM | Wnt Responsive Luciferase Reporter (STF16) | HEK293 cells | [1][7][8] |

| IC₅₀ | 12.9 µM | MTT Cell Viability Assay | HeLa cells | [4] |

| Kᵢ | 54 ± 5.2 µM | Homogeneous Fluorescence Polarization (FP) | In vitro (purified proteins) | [7] |

Specificity Profile

This compound demonstrates a high degree of specificity for the canonical Wnt pathway. Studies have shown it has minimal to no effect on other major signaling pathways, including:

Specifically, this compound did not alter the Wnt3a or Wnt5a-induced phosphorylation of the key cytoplasmic protein Dishevelled (Dvl), a hallmark of upstream Wnt pathway activation.[6][7] While a modest reduction in total Dvl protein was observed at higher concentrations, the lack of effect on its phosphorylation state confirms that this compound's primary action is downstream of β-catenin stabilization.[6][7]

However, in certain cellular contexts, the efficacy of this compound can be modulated. For instance, in HeLa cervical cancer cells, the long non-coding RNA HOTAIR was found to bind to β-catenin, shielding it from this compound and thus conferring resistance to the drug's inhibitory effects.[3][4][9]

Experimental Protocols

The specificity and potency of this compound were determined using a range of standard and specialized molecular biology assays.

Wnt/β-catenin Reporter Assay (Luciferase-Based)

This assay is fundamental for quantifying the inhibition of β-catenin-driven transcription.

-

Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPFlash or STF16). Activation of the Wnt pathway leads to the production of luciferase. A control plasmid with mutated binding sites (e.g., FOPFlash) is used to measure non-specific activity.[4]

-

Methodology:

-

Cell Culture: HEK293 or other suitable cells are seeded in multi-well plates.[4]

-

Transfection: Cells are transfected with the TOPFlash/FOPFlash or STF16 luciferase reporter plasmids.

-

Treatment: After 24 hours, cells are treated with varying concentrations of this compound or a vehicle control (DMSO).[4]

-

Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for inhibitor action and reporter expression.[4]

-

Lysis and Measurement: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, proportional to reporter activity, is measured using a luminometer.

-

Analysis: The ratio of TOPFlash to FOPFlash activity is calculated and normalized to the vehicle control. IC₅₀ values are determined by plotting the dose-response curve.

-

Caption: A typical experimental workflow for determining this compound potency.

Co-Immunoprecipitation (co-IP)

This technique is used to verify the disruption of the endogenous β-catenin-TCF4 protein complex within a cellular environment.[6]

-

Principle: An antibody targeting β-catenin is used to pull it out of a cell lysate. If TCF4 is bound to β-catenin, it will be pulled down as well. The presence of TCF4 in the immunoprecipitated complex is then detected by Western blot.

-

Methodology:

-

Cell Treatment: HCT116 or HEK293 cells are treated with this compound or DMSO for a specified time.[6]

-

Lysis: Cells are harvested and lysed with a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The lysate is incubated with an anti-β-catenin antibody, followed by the addition of protein A/G beads to capture the antibody-protein complexes.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blot: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is probed with an anti-TCF4 antibody to detect its presence. A decrease in the TCF4 signal in this compound-treated samples indicates disruption of the interaction.[6]

-

Cell Viability (MTT) Assay

This assay measures the effect of the inhibitor on cell metabolic activity, which is used as a proxy for cell viability and proliferation.

-

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HeLa, SiHa, CaSki) are seeded in 96-well plates.[4]

-

Treatment: After 24 hours, cells are treated with a range of this compound concentrations for a set duration (e.g., 24 hours).[4]

-

MTT Incubation: The MTT reagent is added to each well, and the plate is incubated for 3 hours at 37°C.[4]

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[4]

-

Measurement: The optical density is measured at 540 nm using a microplate spectrophotometer.[4]

-

Conclusion

This compound is a highly specific inhibitor of the canonical Wnt signaling pathway, acting directly on the nuclear interaction between β-catenin and TCF4. Quantitative assays establish its potency in the nanomolar to low-micromolar range, depending on the experimental context. Its specificity is underscored by a lack of significant activity against other key signaling pathways and its inability to block upstream Wnt-related events. While its effectiveness can be influenced by cell-type-specific resistance mechanisms, this compound remains a valuable chemical probe for studying Wnt-dependent processes and serves as a lead compound for the development of therapeutics targeting cancers with aberrant Wnt/β-catenin signaling.[2]

References

- 1. apexbt.com [apexbt.com]

- 2. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Collection - Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - Frontiers in Oncology - Figshare [frontiersin.figshare.com]

Methodological & Application

iCRT 14: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of iCRT 14, a potent inhibitor of the Wnt/β-catenin signaling pathway, in cell culture applications. This compound is a valuable tool for investigating the role of Wnt signaling in various biological processes, including cancer cell proliferation, survival, and differentiation.

Mechanism of Action: this compound functions by inhibiting the interaction between β-catenin and T-cell factor 4 (TCF4).[1][2] This disruption prevents the transcription of Wnt target genes that are crucial for cell proliferation and survival, such as CCND1 (encoding Cyclin D1) and MYC.[1][3] The inhibitor acts at the nuclear level, targeting the final transcriptional activation step of the canonical Wnt pathway.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity in various cell lines.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (Wnt pathway activity) | 40.3 nM | HEK293 (STF16-luc reporter) | [4][5][6] |

| Ki (β-catenin/Tcf inhibition) | 54 ± 5.2 μM | (Homogeneous fluorescence polarization assay) | [4] |

| IC50 (Cell Viability) | Similar in HeLa, SiHa, and CaSki cells (Specific values determined by non-linear regression of dose-response curves) | HeLa, SiHa, CaSki | [1] |

| Effective Concentration (Inhibition of cell proliferation) | 10, 25, 50 μM | BT-549 | [5] |

| Treatment Duration (Cell Viability Assay) | 24 hours | HeLa, SiHa, CaSki | [1][3] |

| Treatment Duration (Reporter Assay) | 24 hours | HeLa, SiHa, CaSki | [1][7] |

| Effect on Cell Cycle | Induces marked G0/G1 cell cycle arrest | HCT-116, HT29 |

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound.

Caption: Mechanism of this compound action in the Wnt/β-catenin pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (M.Wt: 375.44)

-

Dimethyl sulfoxide (DMSO), cell culture grade[4]

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO up to 75 mM. To prepare a 10 mM stock solution, dissolve 3.75 mg of this compound powder in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[5]

Cell Culture Treatment Workflow

The following diagram outlines a general workflow for treating cultured cells with this compound.

Caption: General experimental workflow for this compound cell treatment.

Cell Viability (MTT) Assay

Purpose: To determine the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest (e.g., HeLa, SiHa, CaSki)

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be included.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1][3]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Wnt/β-catenin Reporter (TOP-Flash) Assay

Purpose: To specifically measure the transcriptional activity of the Wnt/β-catenin pathway following this compound treatment.

Materials:

-

Cells of interest (e.g., HEK293, HeLa, SiHa, CaSki)

-

TOP-Flash and FOP-Flash luciferase reporter plasmids

-

Transfection reagent

-

This compound stock solution

-

Luciferase assay system

-

Luminometer

Protocol:

-

Co-transfect cells with the TOP-Flash (containing wild-type TCF binding sites) or FOP-Flash (containing mutant TCF binding sites, as a negative control) reporter plasmids, along with a Renilla luciferase plasmid for normalization.[1][7]

-

After 24 hours of transfection, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.[1][7]

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the TOP-Flash and FOP-Flash activities to the Renilla luciferase activity. The Wnt/β-catenin signaling activity is represented by the ratio of TOP-Flash to FOP-Flash activity.

Gene Expression Analysis by RT-qPCR

Purpose: To quantify the expression levels of Wnt target genes (e.g., CCND1, MYC, AXIN2) after this compound treatment.

Materials:

-

Treated and untreated cell lysates

-

RNA extraction kit (e.g., Trizol)[1]

-

cDNA synthesis kit[1]

-

qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., β-actin)[1]

-

Real-time PCR system

Protocol:

-

Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Extract total RNA from the cells using a suitable RNA extraction kit.[1]

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.[1]

-

Perform quantitative PCR using primers specific for Wnt target genes and a housekeeping gene for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.[1]

Protein Expression Analysis by Western Blot

Purpose: To detect changes in the protein levels of Wnt signaling components or downstream targets after this compound treatment.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., β-catenin, Cyclin D1, c-Myc) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound as required.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

References

- 1. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

Optimal iCRT 14 Concentration for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing iCRT 14, a potent inhibitor of the Wnt/β-catenin signaling pathway, in a variety of in vitro studies. This document includes a summary of effective concentrations, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that disrupts the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This disruption effectively antagonizes the transcriptional activity of nuclear β-catenin, leading to the downregulation of Wnt target genes involved in cell proliferation, survival, and differentiation.[1][2] Its specificity makes it a valuable tool for investigating the role of Wnt/β-catenin signaling in various biological processes, particularly in cancer biology.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell type, assay, and the specific research question. The following table summarizes the effective concentrations of this compound reported in various in vitro studies.

| Assay Type | Cell Line(s) | Reported Concentration(s) | Key Findings | Reference |

| Wnt/β-catenin Reporter Assay | HEK293 | IC50: 40.3 nM | Inhibition of Wnt responsive STF16-luciferase reporter. | [3][4] |

| Cell Viability / Proliferation | BT-549 | 10, 25, 50 µM | Dose- and time-dependent inhibition of cell proliferation. | |

| HCT-116, HT29 | Micromolar range | Inhibition of proliferation in colon cancer cell lines. | [2] | |

| HeLa, SiHa, CaSki | IC50: ~10-15 µM (MTT assay) | Reduced cell survival in a dose-dependent manner. | [1] | |

| Apoptosis Assay | HeLa | IC50: 12.9 µM | Induction of apoptosis. | [1] |

| Western Blot | Rat2 | 25, 50 µM | No significant effect on Dvl phosphorylation. | [3] |

| HeLa, SiHa, CaSki | IC50 concentrations | Downregulation of Wnt target genes (c-Myc, c-Jun, MMP7, MMP10) in sensitive cell lines. | [1] | |

| Cell Cycle Analysis | HCT-116, HT29 | Not specified | Induces marked G0/G1 cell cycle arrest. | [4][5] |

| β-catenin/Tcf Interaction Assay | - | Ki: 54 µM | Inhibition of the interaction between β-catenin and Tcf. | [3] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for in vitro experiments using this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability / Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 µM to 50 µM. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This protocol is for analyzing the expression of Wnt target proteins following this compound treatment.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against β-catenin, c-Myc, Cyclin D1, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound (e.g., 10, 25, 50 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-